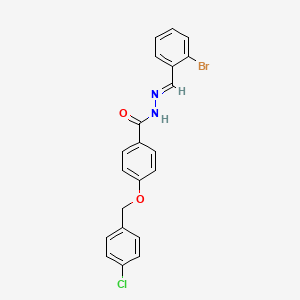
Urea, (m-bromobenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of urea, (m-bromobenzoyl)-, typically involves the reaction of 3-bromobenzoic acid with urea in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
3-bromobenzoic acid+ureaDCCN-(3-bromobenzoyl)urea
Industrial Production Methods: Industrial production methods for urea, (m-bromobenzoyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free conditions and microwave-assisted synthesis have been explored to improve efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions: Urea, (m-bromobenzoyl)-, can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Hydrolysis: Under acidic or basic conditions, urea, (m-bromobenzoyl)-, can hydrolyze to yield 3-bromobenzoic acid and urea.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
Substitution: N-(3-substituted benzoyl)urea derivatives.
Reduction: 3-bromoaniline.
Hydrolysis: 3-bromobenzoic acid and urea.
科学的研究の応用
Urea, (m-bromobenzoyl)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of urea, (m-bromobenzoyl)-, depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological targets. Additionally, the urea moiety can participate in hydrogen bonding, further influencing the compound’s interactions with proteins and other biomolecules .
類似化合物との比較
Urea, (p-bromobenzoyl)-: Similar structure but with the bromine atom at the para position.
Urea, (o-bromobenzoyl)-: Bromine atom at the ortho position.
N-(3-chlorobenzoyl)urea: Chlorine atom instead of bromine at the meta position.
Comparison:
Reactivity: The position of the bromine atom (meta, para, ortho) can significantly influence the compound’s reactivity and the types of reactions it undergoes.
Biological Activity: The presence of different halogens (bromine vs. chlorine) can affect the compound’s biological activity and its interactions with biological targets.
Applications: While all these compounds can be used in similar applications, their specific properties and reactivities may make them more suitable for certain tasks.
特性
CAS番号 |
51884-06-1 |
|---|---|
分子式 |
C8H7BrN2O2 |
分子量 |
243.06 g/mol |
IUPAC名 |
3-bromo-N-carbamoylbenzamide |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |
InChIキー |
UKNKWDNRCNPDFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)

![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)
![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B12011070.png)




![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011114.png)
![(5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011126.png)

